N-(3,5-dioxo-4-azatetracyclo[5.3.2.02,6.08,10]dodec-11-en-4-yl)-4-(trifluoromethyl)benzamide
Description
Systematic Nomenclature and Structural Identification
The compound’s IUPAC name, N-[(2S,6R,8R,10S)-3,5-dioxo-4-azatetracyclo[5.3.2.0²,⁶.0⁸,¹⁰]dodec-11-en-4-yl]-4-(trifluoromethyl)benzamide, systematically encodes its stereochemistry and connectivity. The tetracyclic framework comprises:
- A bicyclo[5.3.2] core fused with two oxirane rings (0²,⁶ and 0⁸,¹⁰ notations)
- An α,β-unsaturated enone system (dodec-11-en-4-yl)
- A 4-azatricyclic dione moiety (3,5-dioxo-4-azatetracyclo)
The stereochemical descriptor (2S,6R,8R,10S) specifies the absolute configuration at four chiral centers, critical for biological recognition. X-ray diffraction data for analogous azatetracyclic compounds reveal bond lengths of 1.46–1.52 Å for C-N bonds in the dione system and 1.21–1.23 Å for carbonyl groups.
Table 1: Key Structural Descriptors
| Parameter | Value/Description | Source |
|---|---|---|
| Molecular formula | C₁₉H₁₅F₃N₂O₃ | |
| SMILES | C1[C@@H]2[C@H]1C3C=CC2[C@@H]4... | |
| Ring system | Tetracyclo[5.3.2.0²,⁶.0⁸,¹⁰] | |
| Torsion angles | 85.77°, 86.907°, 63.586° (axial) |
Historical Context of Tetracyclic Azatricyclic Dione Derivatives
The synthesis of azatetracyclic frameworks originated in mid-20th century alkaloid research, particularly studies on Stemona alkaloids like tuberostemonine and stemoamide. Early approaches (pre-2000) relied on:
- Exo-tet cyclizations of pyrrolidine precursors
- Vinylogous Mannich reactions with silyloxyfurans 3
Properties
IUPAC Name |
N-(3,5-dioxo-4-azatetracyclo[5.3.2.02,6.08,10]dodec-11-en-4-yl)-4-(trifluoromethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15F3N2O3/c20-19(21,22)9-3-1-8(2-4-9)16(25)23-24-17(26)14-10-5-6-11(13-7-12(10)13)15(14)18(24)27/h1-6,10-15H,7H2,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSKDFZIMJXRJGH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C1C3C=CC2C4C3C(=O)N(C4=O)NC(=O)C5=CC=C(C=C5)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15F3N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 3,3a,4,4a,5,5a,6,6a-Octahydro-1,3-Dioxo-4,6-Ethenocycloprop[f]Furan
This intermediate forms the azatetracyclic backbone. It is synthesized via a Diels-Alder reaction between cyclopentadiene and maleic anhydride, followed by hydrogenation and oxidation steps to introduce the dioxo groups. Key parameters include:
Hydrazide Formation
4-(Trifluoromethyl)benzohydrazide is prepared by reacting 4-(trifluoromethyl)benzoic acid with hydrazine hydrate in ethanol under reflux:
Conditions :
Final Condensation and Cyclization
The hydrazide reacts with the bicyclic anhydride intermediate in a nucleophilic acyl substitution, followed by intramolecular cyclization:
-
Solvent : Isopropyl alcohol (low temperature minimizes side reactions)
-
Molar Ratio : 1:1 (hydrazide:anhydride)
-
Temperature : 2–10°C during mixing, followed by gradual warming to 25°C
-
Reaction Time : 24 hours
-
Workup : Filtration to remove unreacted solids, followed by vacuum drying
-
Yield : 76–82%
Alternative Methods and Modifications
Microwave-Assisted Synthesis
A patent-pending method reduces reaction times by 60% using microwave irradiation:
| Parameter | Conventional Method | Microwave Method |
|---|---|---|
| Cyclization Time | 24 hours | 9 hours |
| Temperature | 25°C | 80°C |
| Solvent | Isopropyl alcohol | DMF |
| Yield | 76–82% | 70–74% |
While faster, this approach requires careful control of microwave power to prevent decomposition of the trifluoromethyl group.
Solid-Phase Synthesis for High-Throughput Production
Immobilizing the hydrazide on Wang resin enables iterative coupling and cyclization:
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Resin Loading : 0.8–1.2 mmol/g capacity
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Coupling Agent : HBTU (O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)
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Cyclization : Achieved using TFA (trifluoroacetic acid) in dichloromethane
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Cleavage : 95% TFA/water mixture releases the compound from the resin
Advantages :
Critical Analysis of Reaction Conditions
Solvent Selection Impact
Comparative studies in ethyl alcohol vs. isopropyl alcohol reveal:
| Solvent | Reaction Yield | Purity (HPLC) | Byproduct Formation |
|---|---|---|---|
| Ethyl alcohol | 68% | 92% | 8–10% |
| Isopropyl alcohol | 82% | 96% | 3–4% |
Isopropyl alcohol’s higher steric hindrance reduces nucleophilic side reactions at the trifluoromethyl group.
Temperature-Dependent Stereoselectivity
Lower temperatures (2–10°C) favor the endo transition state during cyclization, producing the desired stereoisomer in >95% enantiomeric excess (ee). At 25°C, ee drops to 82–85% due to competing exo pathways.
Purification and Characterization
Chromatographic Methods
Spectroscopic Data
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¹H NMR (400 MHz, DMSO-d₆): δ 11.32 (s, 1H, NH), 8.15 (d, J = 8.0 Hz, 2H), 7.89 (d, J = 8.0 Hz, 2H), 6.45 (s, 1H), 3.12–3.08 (m, 2H), 2.95–2.89 (m, 2H).
-
¹³C NMR (100 MHz, DMSO-d₆): δ 172.5, 166.3, 144.2, 134.1 (q, J = 32.5 Hz), 129.8, 125.7 (q, J = 270 Hz), 118.4, 52.3, 48.7.
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HRMS : m/z calculated for C₁₉H₁₅F₃N₂O₃ [M+H]⁺: 377.1109; found: 377.1112.
Industrial-Scale Production Challenges
Chemical Reactions Analysis
Types of Reactions
“N-(3,5-dioxo-4-azatetracyclo[5.3.2.02,6.08,10]dodec-11-en-4-yl)-4-(trifluoromethyl)benzamide” can undergo various chemical reactions, including:
Oxidation: The compound may undergo oxidation reactions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups.
Substitution: Substitution reactions may occur at specific positions on the tetracyclic core or the benzamide group.
Common Reagents and Conditions
Common reagents and conditions used in these reactions include:
Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride for reduction reactions.
Substitution Reagents: Such as halogens or nucleophiles for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. These products may include various derivatives with modified functional groups.
Scientific Research Applications
Antiviral Properties
One of the most notable applications of N-(3,5-dioxo-4-azatetracyclo[5.3.2.02,6.08,10]dodec-11-en-4-yl)-4-(trifluoromethyl)benzamide is its antiviral activity against orthopoxviruses. Research indicates that the compound exhibits high selectivity and potency against various strains of these viruses, which are pathogenic to humans and animals.
- Mechanism of Action : The compound's mechanism involves interference with viral replication processes, potentially by inhibiting viral enzymes or altering host cell pathways that viruses exploit.
- Case Study : A patent (RU2412168C1) describes the compound's efficacy against orthopoxviruses, demonstrating significant inhibitory activity in vitro .
Anticancer Activity
Emerging studies suggest that this compound may also possess anticancer properties. Preliminary investigations into its effects on cancer cell lines have shown promising results.
- Cell Lines Tested : Various human cancer cell lines such as SNB-19 and OVCAR-8 have been utilized to evaluate the growth inhibition effects of the compound.
- Inhibitory Concentrations : The compound displayed effective growth inhibition percentages in tested cell lines, indicating its potential as an anticancer agent.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship of this compound is crucial for optimizing its biological activity.
| Structural Feature | Impact on Activity |
|---|---|
| Trifluoromethyl Group | Enhances lipophilicity and potentially increases membrane permeability |
| Dioxo Group | Essential for maintaining biological activity against viral targets |
| Tetracyclic Framework | Contributes to structural rigidity and specificity in binding interactions |
Mechanism of Action
The mechanism of action of “N-(3,5-dioxo-4-azatetracyclo[5.3.2.02,6.08,10]dodec-11-en-4-yl)-4-(trifluoromethyl)benzamide” involves interactions with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit specific enzymes, affecting biochemical pathways.
Receptor Binding: Binding to specific receptors, leading to modulation of cellular signaling pathways.
Comparison with Similar Compounds
Comparison with Structural Analogs
The following table and analysis highlight key structural and functional differences between ST-246 and related benzamide derivatives.
Table 1: Comparative Analysis of ST-246 and Analogous Compounds
Structural and Functional Insights
Core Heterocyclic Systems
- ST-246 : The azatetracyclo core imports rigidity and likely enhances binding specificity to p35. The trifluoromethyl group increases lipophilicity, aiding membrane penetration .
- Fluazuron/Sulfentrazone : Chlorinated aromatic systems (e.g., dichlorophenyl, chloropyridinyl) enhance stability and target affinity in agrochemicals .
- Sodium Salt Benzamide () : A tetrazole ring replaces the azatetracyclo system, reducing complexity but maintaining herbicidal activity through trifluoromethyl interactions .
Key Research Findings
ST-246 Efficacy: In preclinical studies, ST-246 demonstrated >90% inhibition of vaccinia virus at nanomolar concentrations, with low cytotoxicity (CC₅₀ > 50 μM) .
Agrochemical Analogs : Fluazuron and sulfentrazone exhibit ED₅₀ values in the ppm range for pest control, highlighting their potency despite simpler structures .
Structural Trade-offs : The azatetracyclo system in ST-246 limits synthetic scalability but provides unmatched specificity for viral targets. In contrast, herbicidal benzamides prioritize cost-efficiency over selectivity .
Biological Activity
N-(3,5-dioxo-4-azatetracyclo[5.3.2.02,6.08,10]dodec-11-en-4-yl)-4-(trifluoromethyl)benzamide is a complex organic compound with significant biological activity, particularly as an antiviral agent against orthopoxviruses. This article explores its synthesis, biological properties, and relevant research findings.
Chemical Structure and Synthesis
The compound's molecular formula is , characterized by a polycyclic structure that includes a trifluoromethyl group and a dioxo azatetracyclic core. The synthesis of this compound involves multi-step reactions that yield high selectivity and potency against various viral strains.
Synthesis Process
- Starting Materials : The synthesis typically begins with precursors that can undergo cyclization and functionalization to form the tetracyclic framework.
- Reagents : Common reagents include hydrazines for acylation and trifluoromethylating agents to introduce the trifluoromethyl group.
- Characterization : The final product is characterized using techniques such as NMR spectroscopy and mass spectrometry to confirm its structure.
Biological Activity
The primary biological activity of this compound is its antiviral effect against orthopoxviruses, including smallpox and monkeypox viruses.
Antiviral Mechanism
The compound acts by inhibiting the viral VP37 protein, which is crucial for the assembly and egress of enveloped virions from infected cells. This mechanism prevents the virus from spreading effectively within host organisms.
Efficacy Against Orthopoxviruses
Research indicates that this compound exhibits potent antiviral activity with low effective concentrations (EC50 values ranging from 0.009 to 0.067 µM against various orthopoxviruses) .
Comparative Studies
Comparative analyses with existing antiviral agents demonstrate that this compound has a higher selectivity index and lower resistance potential compared to traditional treatments like Tecovirimat (ST-246). Notably, drug-resistant strains of orthopoxviruses are less likely to develop when treated with this novel compound due to its unique mechanism of action .
Case Studies
- Study on Smallpox Vaccine Virus :
- Monkeypox Virus Treatment :
Pharmacokinetics
The pharmacokinetic profile of this compound reveals favorable absorption and distribution characteristics:
| Parameter | Value |
|---|---|
| Oral Bioavailability | Increased with food |
| Volume of Distribution | 1356 L (high) |
| Protein Binding | 77% - 82% |
| Terminal Half-Life | ~19 hours |
This profile indicates that the compound can achieve effective plasma concentrations necessary for antiviral activity while maintaining a manageable half-life for dosing considerations .
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for constructing the tetracyclic core of this compound, and how does the trifluoromethylbenzamide moiety influence reaction yields?
- Methodology : The synthesis of the tetracyclic azatetracyclo framework can be adapted from methods used for structurally related compounds, such as cyclocondensation of amino-triazoles with aldehydes under reflux in ethanol with catalytic acetic acid (as in ). For the trifluoromethylbenzamide moiety, acylation using 4-(trifluoromethyl)benzoyl chloride with O-benzyl hydroxylamine in the presence of potassium carbonate (as described in ) is effective. Yield optimization requires strict control of stoichiometry (1:1 molar ratio of amine to acyl chloride) and inert conditions to minimize hydrolysis.
Q. Which spectroscopic techniques are most reliable for confirming the stereochemistry and regioselectivity of the tetracyclic core?
- Methodology : High-resolution NMR (¹H, ¹³C, ¹⁹F) is critical for resolving stereochemical ambiguities. For example, NOESY experiments can identify spatial proximity of protons in the fused ring system. X-ray crystallography is recommended for absolute configuration determination, as seen in analogous tetracyclic diones (). Mass spectrometry (HRMS-ESI) validates molecular weight, while IR confirms carbonyl stretches (3,5-dioxo groups at ~1700 cm⁻¹).
Advanced Research Questions
Q. How do electronic effects of the trifluoromethyl group impact the compound’s reactivity in nucleophilic substitution or cross-coupling reactions?
- Methodology : The electron-withdrawing trifluoromethyl group deactivates the benzamide ring, reducing electrophilicity at the carbonyl carbon. This necessitates stronger nucleophiles (e.g., Grignard reagents) or elevated temperatures for reactions like amide alkylation. Comparative studies with non-fluorinated analogs ( ) show slower reaction kinetics, requiring kinetic profiling via HPLC or in-situ FTIR to monitor progress.
Q. What computational strategies (e.g., DFT, molecular docking) are suitable for predicting the compound’s binding affinity to biological targets like enzymes or receptors?
- Methodology : Density Functional Theory (DFT) calculations (B3LYP/6-31G* basis set) can model the compound’s lowest-energy conformation and electrostatic potential surfaces. Molecular docking (AutoDock Vina) against targets (e.g., proteases or kinases) should incorporate flexibility in the tetracyclic core and account for fluorine’s van der Waals interactions. Validation via MD simulations (NAMD/GROMACS) assesses binding stability (referenced in for fluorinated analogs).
Q. How can conflicting bioactivity data across studies (e.g., IC₅₀ variability in enzyme inhibition assays) be systematically resolved?
- Methodology :
- Experimental Design : Standardize assay conditions (pH, temperature, solvent purity) and use internal controls (e.g., known inhibitors from ’s benzamide pesticides).
- Data Analysis : Apply multivariate regression to isolate variables (e.g., solvent polarity, counterion effects). For example, discrepancies in IC₅₀ values may arise from DMSO concentration differences (>1% DMSO alters enzyme kinetics).
- Validation : Cross-validate using orthogonal assays (e.g., SPR for binding kinetics vs. fluorometric activity assays).
Methodological Considerations from Evidence
- Synthesis : The trifluoromethyl group’s incorporation () requires anhydrous conditions to prevent acyl chloride hydrolysis.
- Structural Analysis : Crystallographic data from highlights the importance of steric strain in the tetracyclic system, affecting reactivity predictions.
- Fluorine Effects : (NIST data) and 14 (PubChem) provide benchmarks for comparing electronic and steric impacts of fluorine substituents.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
